molecular formula C10H9NO5 B3057637 Methyl 3-(3-nitrophenyl)-3-oxopropanoate CAS No. 83256-99-9

Methyl 3-(3-nitrophenyl)-3-oxopropanoate

Cat. No.: B3057637
CAS No.: 83256-99-9
M. Wt: 223.18 g/mol
InChI Key: DEDHBEWHJGEANM-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a nitro-substituted phenyl ring at the β-position and a methyl ester group. methyl) . The nitro group at the meta position on the phenyl ring confers electron-withdrawing properties, influencing reactivity and applications in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No.

83256-99-9

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3

InChI Key

DEDHBEWHJGEANM-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Other CAS No.

83256-99-9

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares methyl 3-(3-nitrophenyl)-3-oxopropanoate with analogs differing in substituents on the phenyl ring or ester group:

Compound Name Substituent(s) Key Properties/Data Synthesis & Yield Applications/Reactivity References
This compound 3-NO₂ on phenyl Inferred strong electron-withdrawing effect; enhances enolate stability. Likely via Claisen condensation (analogous to Ethyl variant ). Precursor for nitro reduction to amines.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl on phenyl Solid state; chloro group enables nucleophilic substitution. Method not specified; characterized via NMR/IR . Intermediate for cross-coupling reactions.
Methyl 3-oxo-3-phenylpropanoate Unsubstituted phenyl Parent compound; lower reactivity due to lack of electron-withdrawing groups. Synthesized via alkylation (e.g., FeCl₃ catalysis) . General β-ketoester reactivity (e.g., cyclizations) .
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate 4-CH₃, 3-NO₂ on phenyl Steric hindrance from methyl group may reduce reaction rates. Yield: Not specified; purified via column chromatography . Potential use in spirocyclic syntheses.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl ester, 3-NO₂ Higher ester bulkiness may alter solubility; CAS 52119-38-7 . General procedure using DIPEA/LiCl in THF . Lab chemical; pharmacological intermediate.

Spectral and Physical Properties

  • NMR/IR Data: Nitro Derivatives: The nitro group generates distinct $ ^1H $ NMR deshielding (~δ 8.0–8.5 ppm for aromatic protons) and IR stretches at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) . Chloro Derivatives: Chlorine substituents show $ ^1H $ NMR peaks near δ 7.3–7.5 ppm (aromatic) and IR C-Cl stretches at ~750 cm⁻¹ .
  • Physical States: Nitro-substituted compounds are often solids (e.g., Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is a white solid ), while unsubstituted analogs like Methyl 3-oxo-3-phenylpropanoate are oily liquids .

Preparation Methods

Reaction Mechanism and Conditions

The Claisen condensation proceeds via deprotonation of methyl acetoacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate intermediate. This enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by elimination of water to form the β-keto ester. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–12 hours.

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry between methyl acetoacetate and 3-nitrobenzaldehyde.
  • Catalyst: Alkali metal bases (e.g., NaH) in substoichiometric amounts (0.1–0.3 equivalents).
  • Yield: Reported yields range from 65% to 72% after chromatographic purification.

Optimization Insights

  • Solvent Selection: Polar aprotic solvents like DMF enhance enolate stability and reaction efficiency.
  • Temperature Control: Elevated temperatures accelerate enolate formation but risk side reactions such as over-condensation.

Alternative Method: Oxidation of Propanediol Derivatives

A less conventional approach, adapted from diazo compound syntheses, involves oxidizing a propanediol intermediate. For example, methyl 3-(3-nitrophenyl)-3-hydroxypropanoate can be oxidized to the corresponding ketone using Oxone (potassium peroxymonosulfate).

Procedure Overview:

  • Diazo Intermediate Formation: React methyl 3-(3-nitrophenyl)-3-hydroxypropanoate with hydrazoic acid (HN₃) to form a diazo derivative.
  • Oxidation: Treat the diazo compound with Oxone in a methanol-water mixture at 0–25°C.

Advantages:

  • High functional group tolerance.
  • Mild conditions preserve ester integrity.

Limitations:

  • Multi-step synthesis reduces overall yield (<40%).

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Key Advantages
Claisen Condensation Methyl acetoacetate, 3-nitrobenzaldehyde NaH, DMF, 80°C, 8h 65–72% High efficiency, single step
Nitration Methyl 3-phenyl-3-oxopropanoate HNO₃/H₂SO₄, 0°C, 3h ~55% Utilizes inexpensive nitrating agents
Oxidation Propanediol derivative Oxone, MeOH/H₂O, 25°C, 4h <40% Avoids strongly acidic conditions

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